Benzhydrylphosphonic Acid
Overview
Description
Benzhydrylphosphonic Acid, also known as (Diphenylmethyl)phosphonic Acid, is an organophosphorus compound with the molecular formula C13H13O3P. It is characterized by the presence of a phosphonic acid group attached to a benzhydryl moiety. This compound is typically found as a white to almost white powder or crystalline solid and is known for its high purity and stability .
Mechanism of Action
Target of Action
Benzhydrylphosphonic Acid, also known as Diphenylmethylphosphonic Acid , is a type of phosphonate. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
It is known that phosphonates, such as alendronic acid, bind to bone hydroxyapatite and inhibit bone resorption
Biochemical Pathways
Phosphonates are known to affect the pathways related to bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Result of Action
Phosphonates are known to inhibit bone resorption, leading to an indirect increase in bone mineral density .
Biochemical Analysis
Biochemical Properties
Benzhydrylphosphonic Acid, like other phosphonates, can mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Cellular Effects
Given its structural similarity to other phosphonates, it may influence cell function by interacting with cellular metabolic pathways
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in certain metabolic pathways due to its ability to mimic phosphates and carboxylates of biological molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydrylphosphonic Acid can be synthesized through various methods. One common approach involves the reaction of diphenylmethanol with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as chromatography and distillation. The industrial production also ensures compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: Benzhydrylphosphonic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzhydryl derivatives .
Scientific Research Applications
Benzhydrylphosphonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Comparison with Similar Compounds
Diphenylphosphinic Acid: Similar in structure but with different functional groups.
Phenylphosphonic Acid: Contains a single phenyl group attached to the phosphonic acid.
Bisphosphonates: A class of compounds with two phosphonic acid groups, used in osteoporosis treatment
Uniqueness: Benzhydrylphosphonic Acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzhydryl moiety provides steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound in various research fields .
Properties
IUPAC Name |
benzhydrylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCQIRZJMJGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92025-81-5 | |
Record name | Benzhydrylphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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